molecular formula C23H31N3O B14988434 (5s,7s)-2-(1-ethyl-2-methyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

(5s,7s)-2-(1-ethyl-2-methyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14988434
M. Wt: 365.5 g/mol
InChI Key: NSJJGTWKCCCOQT-UHFFFAOYSA-N
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Description

2-(1-ethyl-2-methyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step processes. One common method includes the cyclization of substituted anilines with aldehydes or ketones under acidic or basic conditions . For this specific compound, the synthesis might involve the following steps:

    Formation of the Indole Core: Starting with a substituted aniline, cyclization with an appropriate aldehyde or ketone under acidic conditions.

    Functional Group Modifications: Introduction of the ethyl and methyl groups through alkylation reactions.

    Formation of the Diazatricyclo Structure: This step likely involves a series of cyclization and ring-closing reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties . This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Given the biological activities of indole derivatives, this compound might be investigated for its potential in drug development. It could serve as a lead compound for designing new pharmaceuticals .

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure might also find applications in material science .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. They can inhibit or activate these targets, leading to therapeutic effects . The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-ethyl-2-methyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart is its complex diazatricyclo structure combined with the indole moiety. This unique combination could lead to novel biological activities and applications not seen in simpler indole derivatives .

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

2-(1-ethyl-2-methylindol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H31N3O/c1-5-11-23-14-24-12-22(4,21(23)27)13-25(15-23)20(24)19-16(3)26(6-2)18-10-8-7-9-17(18)19/h7-10,20H,5-6,11-15H2,1-4H3

InChI Key

NSJJGTWKCCCOQT-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC)C)C

Origin of Product

United States

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